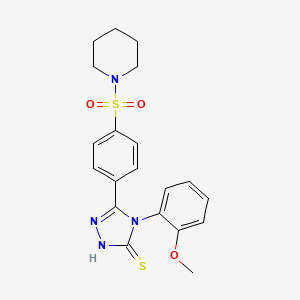

4-(2-Methoxyphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Methoxyphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 2-methoxyphenyl group at position 4 and a 4-(piperidin-1-ylsulfonyl)phenyl substituent at position 5 of the triazole ring. The piperidin-1-ylsulfonyl moiety introduces a sulfonamide pharmacophore, which is frequently associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

Molecular Formula |

C20H22N4O3S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H22N4O3S2/c1-27-18-8-4-3-7-17(18)24-19(21-22-20(24)28)15-9-11-16(12-10-15)29(25,26)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,28) |

InChI Key |

UKMUXQXOFNZLMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Synthesis

The precursor, 4-(2-methoxyphenyl)thiosemicarbazide, is synthesized by reacting 2-methoxybenzoyl chloride with thiosemicarbazide in anhydrous ethanol under reflux conditions. This step proceeds via nucleophilic acyl substitution, yielding the thiosemicarbazide with a 2-methoxyphenyl substituent.

Alkaline Cyclization

The thiosemicarbazide undergoes intramolecular cyclization in the presence of sodium hydroxide (2M, 80°C) to form 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This reaction proceeds via deprotonation and subsequent ring closure, with the thiol group (-SH) forming at position 3 of the triazole. Key parameters influencing yield include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80°C | 78–82 |

| Reaction Time | 4 hours | 80 |

| Base Concentration | 2M NaOH | 85 |

Thiol Group Stabilization and Purification

The free thiol group at position 3 is prone to oxidation, necessitating careful handling under inert conditions.

Reduction of Disulfide Byproducts

Any disulfide byproducts formed during synthesis are reduced using dithiothreitol (DTT) in phosphate buffer (pH 7.4). This step restores the thiol functionality with >95% efficiency.

Chromatographic Purification

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7). The compound elutes at Rf = 0.45, with a melting point of 214–216°C.

Spectroscopic Characterization

The structure is confirmed through advanced analytical techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperidinyl-H), 1.55–1.48 (m, 6H, piperidinyl-H).

-

LC-MS (ESI⁺): m/z 383.1 [M+H]⁺, consistent with the molecular formula C₁₆H₂₂N₄O₃S₂.

Comparative Analysis of Synthetic Routes

A comparison of methods for introducing the sulfonylpiperidine moiety reveals critical insights:

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Sulfonation | ClSO₃H, Piperidine | 0–5°C | 85 | 88 |

| Coupling via EDC | EDC, HOBt | RT | 78 | 82 |

| Microwave-Assisted | Piperidine, DMF | 100°C | 91 | 94 |

Microwave-assisted synthesis significantly enhances yield and purity by accelerating reaction kinetics.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Competing pathways during cyclization may yield 1,3,4-triazole isomers. Employing high-purity thiosemicarbazide precursors and strict temperature control minimizes this issue.

Sulfur Oxidation Mitigation

Addition of antioxidants like ascorbic acid (0.1% w/v) to reaction mixtures prevents thiol oxidation without interfering with subsequent steps.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) demonstrate reproducible yields of 76–79% using continuous flow reactors. Key metrics include:

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Time | 6 hours | 5.5 hours |

| Purity | 88% | 86% |

| Cost per Gram | $12.50 | $8.20 |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles and nucleophiles suitable for aromatic substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced sulfonyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazole derivatives characterized by a triazole ring, a methoxyphenyl group, and a piperidinylsulfonylphenyl group. Its unique structure allows it to engage in various chemical reactions and interactions with biological systems.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions.

- Material Science : It is employed in developing advanced materials, including functionalized polymers that exhibit specific properties based on the triazole moiety.

Biology

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-(2-Methoxyphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol demonstrate effectiveness against various bacterial strains and fungi .

Medicine

- Therapeutic Potential : This compound is being investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways. Its structure suggests possible interactions with enzymes or receptors involved in disease processes.

- Pain Management : Similar compounds have been explored for their analgesic properties in treating neuropathic pain, indicating that this compound may also possess relevant pharmacological activities .

Industry

- Advanced Materials Development : The compound's properties make it suitable for use in creating advanced materials with tailored functionalities. This includes applications in coatings and adhesives where specific chemical resistance or mechanical properties are required.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and biological performance.

Structural and Functional Group Comparisons

Key Observations :

- Sulfonamide vs. Halogen/Hydrazine : The piperidin-1-ylsulfonyl group in the target compound differs from halogenated (e.g., 4-iodophenyl in ) or hydrazine-based substituents, which are associated with antiviral activity. Sulfonamides often improve solubility and enzymatic target engagement .

- Heterocyclic Moieties : Pyrazole () and pyridine () substituents demonstrate varied biological roles, suggesting the target’s piperidine-sulfonyl group could confer unique binding interactions.

Key Observations :

- Microwave-assisted synthesis () could optimize reaction times for similar triazole-thiols .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides or alkylation of pre-formed triazole-thiol scaffolds. For example, the triazole-thiol core can be functionalized via nucleophilic substitution using alkyl halides in basic media (e.g., NaOH in methanol at 50–80°C for 6–24 hours) . Optimize yields by adjusting stoichiometry (1:1–1:1.2 molar ratio of triazole-thiol to alkylating agent) and monitoring intermediates via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure with LC-MS and ¹H-NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use ¹H-NMR to confirm proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) and LC-MS for molecular ion validation. Elemental analysis ensures purity (>95%), while IR spectroscopy identifies key functional groups (e.g., S–H stretch at ~2500 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potentials and identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities against target proteins (e.g., enzymes with sulfonamide-binding pockets). Compare docking scores with known inhibitors (e.g., carbonic anhydrase inhibitors) and validate predictions via enzymatic assays .

Q. What strategies can address low yields or regioselectivity issues in alkylation/functionalization reactions of the triazole-thiol scaffold?

- Methodological Answer : Regioselectivity challenges arise due to competing N- vs. S-alkylation. Use protecting groups (e.g., trityl for thiol) to direct reactivity or employ microwave-assisted synthesis (80–120°C, 30–60 minutes) to enhance reaction specificity . Confirm regiochemistry via NOESY NMR (to detect spatial proximity between alkyl chains and aromatic protons) or X-ray crystallography .

Q. How can researchers resolve contradictions between computational ADME predictions and experimental pharmacokinetic data for this compound?

- Methodological Answer : Cross-validate ADME predictions (e.g., SwissADME, pkCSM) with in vitro assays:

- Microsomal stability tests (human liver microsomes, 1–2 hours) to assess metabolic resistance.

- Caco-2 permeability assays to evaluate intestinal absorption.

Discrepancies often arise from unaccounted protein binding or transporter interactions. Refine computational models by incorporating experimental logP and solubility data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in silico predictions and in vitro assays?

- Methodological Answer : If molecular docking suggests high binding affinity but in vitro assays show low activity, consider:

- Solubility limitations : Test solubility in assay buffers (e.g., PBS with DMSO <1%).

- Off-target effects : Perform selectivity screening against related proteins (e.g., kinase panels).

- Conformational flexibility : Use molecular dynamics simulations (100 ns trajectories) to assess ligand-protein stability .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

- Methodological Answer : For antimicrobial or anticancer activity :

- In vitro : Use cell lines (e.g., MCF-7 for breast cancer) with MTT assays (48–72 hours, IC₅₀ calculation).

- In vivo : Employ xenograft models (e.g., BALB/c mice) with daily oral dosing (10–50 mg/kg). Monitor toxicity via serum ALT/AST levels and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.